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molecular formula C8H12O2 B091302 Bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 18720-30-4

Bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B091302
M. Wt: 140.18 g/mol
InChI Key: LKXGYGYFPTZHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541592B2

Procedure details

A 2-L reactor equipped with an overhead mechanical stirrer, condenser, nitrogen gas inlet port, temperature probe and reagent charging port, was placed under an atmosphere of nitrogen. The reactor was charged with zinc powder (<10 micron) (298 g, 4560 mmol) and acetic acid (500 mL). While vigorously stirring the heterogeneous mixture, (4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid (100 g, 456 mmol) was then added. A second portion of acetic acid (500 mL) was then used to rinse the walls of the reactor. The reaction mixture was brought to a gentle reflux (ca. 30 min) and then held at this temperature for 5 h. The cooled (room temperature) reaction mixture was passed through a pad of Celite, which was washed with acetic acid (1 (300 mL) and ethyl acetate (1 (500 mL). The filtrate was concentrated, water (300 mL) was added, and then the mixture was stirred vigorously to induce precipitation. The precipitate was collected by filtration, washed with water, and dried under vacuum at 35° C. overnight. Pentane (50 mL) was then added, and the mixture was stirred vigorously for 20 min during which time a fine white precipitate formed. The resulting precipitate was filtered, washed with pentane (20 mL), and air dried to afford bicyclo[2.2.1]heptane-1-carboxylic acid (52 g) as a white solid.
Name
(4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
298 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:7][C@@H:6]2[CH2:8][C:3]1([C:9]([OH:11])=[O:10])[CH2:4][CH2:5]2>[Zn].C(O)(=O)C>[C:3]12([C:9]([OH:11])=[O:10])[CH2:8][CH:6]([CH2:5][CH2:4]1)[CH2:7][CH2:2]2

Inputs

Step One
Name
(4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
100 g
Type
reactant
Smiles
BrC1C2(CC[C@H](C1)C2)C(=O)O
Step Two
Name
Quantity
298 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L reactor equipped with an overhead mechanical stirrer, condenser, nitrogen gas inlet port, temperature probe and reagent
ADDITION
Type
ADDITION
Details
was then added
WASH
Type
WASH
Details
to rinse the walls of the reactor
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux (ca. 30 min)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The cooled
CUSTOM
Type
CUSTOM
Details
(room temperature) reaction mixture
WASH
Type
WASH
Details
was washed with acetic acid (1 (300 mL) and ethyl acetate (1 (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
water (300 mL) was added
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 35° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Pentane (50 mL) was then added
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 20 min during which time a fine white precipitate
Duration
20 min
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with pentane (20 mL), and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C12(CCC(CC1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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